molecular formula C12H14O4 B14480608 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane CAS No. 66287-77-2

2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane

Cat. No.: B14480608
CAS No.: 66287-77-2
M. Wt: 222.24 g/mol
InChI Key: FWDFULLHVMVZIK-UHFFFAOYSA-N
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Description

2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane is an organic compound that features both an oxirane (epoxide) and a dioxolane ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane typically involves the reaction of a phenol derivative with an epoxide. One common method involves the reaction of 2-(2-hydroxyphenyl)-1,3-dioxolane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane involves the reactivity of the epoxide and dioxolane rings. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The dioxolane ring can also participate in reactions, providing additional sites for chemical modification. These reactions can target specific molecular pathways and enzymes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane is unique due to the presence of both an epoxide and a dioxolane ring in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.

Properties

CAS No.

66287-77-2

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)phenyl]-1,3-dioxolane

InChI

InChI=1S/C12H14O4/c1-2-4-11(16-8-9-7-15-9)10(3-1)12-13-5-6-14-12/h1-4,9,12H,5-8H2

InChI Key

FWDFULLHVMVZIK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC=C2OCC3CO3

Origin of Product

United States

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